molecular formula C9H18N2 B154721 4-(1-Pyrrolidinyl)piperidine CAS No. 5004-07-9

4-(1-Pyrrolidinyl)piperidine

Cat. No.: B154721
CAS No.: 5004-07-9
M. Wt: 154.25 g/mol
InChI Key: STWODXDTKGTVCJ-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)piperidine, also known as 4-PP, is a cyclic amine that is used in various scientific research applications. It is a versatile compound that can be used to synthesize a wide range of compounds, and its unique properties make it a valuable tool for studying a range of biochemical and physiological processes. Additionally, the advantages and limitations of using 4-PP in laboratory experiments will be explored, as well as potential future directions.

Scientific Research Applications

NMR Study of 4-(1-Pyrrolidinyl)piperidine

Ö. Alver, C. Parlak, and M. Bilge (2011) conducted an experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy to investigate the stable forms and molecular structure of 4-pypp. They reported on the solvent effects on nuclear magnetic shielding tensors and determined the magnitude of coupling constants using selective NMR techniques. This study enhances understanding of the molecular geometry and behavior of 4-pypp in different solvents (Alver, Parlak & Bilge, 2011).

Synthesis and Effect on Plasma Glucose Level

N. Mushtaq et al. (2010) synthesized several compounds of 4-pypp and evaluated their effects on plasma glucose levels. Their research contributes to understanding the potential biological activity of 4-pypp derivatives (Mushtaq et al., 2010).

Vibrational Spectroscopic Study

C. Parlak (2010) reported the FT-IR and Raman spectra of 4-pypp, along with vibrational spectral assignments. The study provided insights into the optimized structural parameters and vibrational assignments of 4-pypp, contributing to a deeper understanding of its molecular behavior (Parlak, 2010).

Corrosion Inhibition Properties

S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including 4-pypp, on the corrosion of iron. They performed quantum chemical calculations and molecular dynamics simulations to understand the interaction of these compounds with iron surfaces. This research is significant in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Synthesis and Crystallization Procedure

Arulraj Ramalingam (2021) reviewed the synthesis and crystallization procedures of piperidine derivatives, including 4-pypp. This paper outlines the importance of the piperidine ring in natural and pharmaceutically active drugs and provides an update on novel approaches for its synthesis and crystallization (Ramalingam, 2021).

Mechanism of Action

Safety and Hazards

4-(1-Pyrrolidinyl)piperidine is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

4-(1-Pyrrolidinyl)piperidine and its derivatives have shown promise in various areas of pharmacotherapy. For instance, the introduction of a pyrrolidine group into the 4-position of central piperidine rings has been found to enhance hPPARδ activity and subtype selectivity . This has led to the discovery of compounds with strong PPARδ agonist activity, which could be significant for the treatment of metabolic diseases . Furthermore, pyrrolidine and piperidine are significant therapeutic compounds, and due to their significant biological activity, it is decided to synthesize different derivatives of this compound .

Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWODXDTKGTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964498
Record name 4-(Pyrrolidin-1-yl)piperidine
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5004-07-9, 4983-39-5
Record name 4-(1-Pyrrolidinyl)piperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)piperidine dihydrochloride
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Record name 4-(1-Pyrrolidinyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyrrolidin-1-yl)piperidine
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Record name 4-(1-pyrrolidinyl)piperidine
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Synthesis routes and methods

Procedure details

2-(4-pyrrolidino-piperidin-1-yl)-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-pyrrolidino-piperidine Yield: 57% of theory, Melting point: 131°-134° C. C27H36N8O (488.64)
Name
2-(4-pyrrolidino-piperidin-1-yl)-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of 4-(1-Pyrrolidinyl)piperidine?

A1: this compound (4-pypp) has the molecular formula C9H18N2 [, ]. Studies using nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, 15N, DEPT, COSY, and HETCOR techniques, have been conducted to elucidate its structure []. These studies, complemented by Density Functional Theory (DFT) calculations, revealed that 4-pypp predominantly exists in two stable conformers: equatorial-equatorial (e-e) and axial-equatorial (a-e) forms []. Interestingly, the preferred conformation and their relative proportions are influenced by the solvent environment [].

Q2: Has there been any investigation into the potential pharmaceutical applications of this compound?

A2: Yes, research suggests that this compound derivatives may have potential as anti-inflammatory agents, specifically as agonists for the Peroxisome Proliferator-Activated Receptor δ (PPARδ) []. A study highlighted the discovery of a specific derivative, compound 21, demonstrating potent PPARδ agonist activity with an EC50 of 3.6 nM []. This compound also exhibited promising ADME (absorption, distribution, metabolism, excretion) properties and significantly reduced atherosclerosis progression in preclinical models [].

Q3: What are the known biological activities of this compound and its derivatives?

A3: In addition to the potential anti-inflammatory effects via PPARδ agonism [], research indicates potential applications in addressing bacterial and fungal infections []. A study evaluating this compound derivatives for antimicrobial properties found that compounds 4 and 6, particularly the naphthalene derivative 6, displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi []. Furthermore, investigations into the parent compound's effects on the central nervous system revealed behavioral changes in an open field test, suggesting potential influence on exploration and motility [].

Q4: Are there computational chemistry studies on this compound?

A4: Computational methods have been applied to study this compound. Density Functional Theory (DFT) calculations at the 6-311++G(d,p)//6-31G(d) level were used to predict the NMR chemical shifts and coupling constants for the two most stable conformers of 4-pypp []. This approach provided valuable insights into the conformational preferences and solvent-dependent behavior of the molecule []. Additionally, researchers have utilized docking-based virtual screening methods, suggesting the potential for further computational studies to design and optimize novel this compound derivatives with enhanced biological activity [].

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